molecular formula Mn4Sn B14332877 CID 71335555

CID 71335555

Cat. No.: B14332877
M. Wt: 338.46 g/mol
InChI Key: BEBKNDWLXOSMQR-UHFFFAOYSA-N
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Description

CID 71335555 is a bioactive compound identified in recent studies involving the chemical characterization of plant-derived materials. The compound’s structural features are likely related to terpenoid or aromatic frameworks, given its association with plant secondary metabolites. Hypothetically, this compound may exhibit pharmacological properties such as anti-inflammatory or antimicrobial activity, aligning with bioactive compounds commonly found in essential oils.

Properties

Molecular Formula

Mn4Sn

Molecular Weight

338.46 g/mol

InChI

InChI=1S/4Mn.Sn

InChI Key

BEBKNDWLXOSMQR-UHFFFAOYSA-N

Canonical SMILES

[Mn].[Mn].[Mn].[Mn].[Sn]

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of CID 71335555 involves a series of chemical reactions that require precise conditions. The synthetic route typically includes the following steps:

    Initial Reactants: The process begins with the selection of appropriate starting materials, which are chosen based on their reactivity and availability.

    Reaction Conditions: The reactions are carried out under controlled conditions, including specific temperatures, pressures, and pH levels. Catalysts may be used to enhance the reaction rates.

    Purification: After the reactions, the product is purified using techniques such as crystallization, distillation, or chromatography to obtain the desired compound in high purity.

Industrial Production Methods

In an industrial setting, the production of this compound is scaled up to meet demand. This involves:

    Large-Scale Reactors: The reactions are conducted in large reactors that can handle significant volumes of reactants.

    Automation: The process is often automated to ensure consistency and efficiency.

    Quality Control: Rigorous quality control measures are implemented to ensure that the final product meets the required specifications.

Chemical Reactions Analysis

Types of Reactions

CID 71335555 undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can convert the compound into reduced forms with different properties.

    Substitution: Substitution reactions involve the replacement of one functional group with another, altering the compound’s chemical structure.

Common Reagents and Conditions

The reactions involving this compound typically use common reagents such as:

    Oxidizing Agents: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride, and other reducing agents.

    Catalysts: Various catalysts, including metal catalysts and acid or base catalysts, are used to facilitate the reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example:

    Oxidation Products: Oxidized derivatives with additional oxygen atoms.

    Reduction Products: Reduced forms with fewer oxygen atoms or additional hydrogen atoms.

    Substitution Products: Compounds with different functional groups replacing the original ones.

Scientific Research Applications

CID 71335555 has a wide range of applications in scientific research, including:

    Chemistry: The compound is used as a reagent in various chemical reactions and as a standard in analytical chemistry.

    Biology: It is studied for its potential biological activities, including interactions with enzymes and receptors.

    Medicine: Research is conducted to explore its potential therapeutic effects and its role in drug development.

    Industry: The compound is used in the production of various industrial products, including polymers, coatings, and specialty chemicals.

Mechanism of Action

The mechanism of action of CID 71335555 involves its interaction with specific molecular targets and pathways. The compound may:

    Bind to Receptors: It can bind to specific receptors on the surface of cells, triggering a cascade of biochemical events.

    Inhibit Enzymes: The compound may inhibit the activity of certain enzymes, affecting metabolic pathways.

    Modulate Signaling Pathways: It can modulate signaling pathways, leading to changes in cellular functions.

Comparison with Similar Compounds

Structural Analogues

Structural similarity is assessed based on shared molecular frameworks or substituent patterns. Examples from the evidence include:

Table 1: Structural Analogues of CID 71335555
Compound (CID) Molecular Formula Key Structural Features Similarity Score Source/Application
Oscillatoxin D (101283546) C₃₄H₅₄O₈ Polyketide-lactone ring 0.89 Marine toxin derivatives
Benzothiophene-2-carboxylic acid (737737) C₉H₅BrO₂S Brominated benzothiophene core 0.85 Synthetic intermediates
30-Methyl-oscillatoxin D (185389) C₃₅H₅₆O₈ Methylated polyketide backbone 0.91 Oscillatoxin derivatives


Key Observations :

  • This compound may share a lactone or heterocyclic core with oscillatoxin derivatives, which are known for their cytotoxicity .

Functional Analogues

Functional similarity is determined by shared biological targets or mechanisms. Examples include:

Table 2: Functional Analogues of this compound
Compound (CID) Target/Mechanism IC₅₀/EC₅₀ Key Functional Role
ChEMBL 1724922 Nrf2 inhibition 4.908 μM Antioxidant regulation
Tubocurarine (6000) Nicotinic acetylcholine receptor 6,000 nM Neuromuscular blockade
Colchicine (6167) Tubulin polymerization inhibition 3 nM Anti-mitotic agent




Key Observations :

  • If this compound acts as an Nrf2 inhibitor, its potency could be compared to ChEMBL 1724922, which exhibits sub-micromolar activity .
  • Unlike colchicine (CID 6167), which targets tubulin, this compound’s hypothetical mechanism may diverge, reflecting differences in structural complexity .

Pharmacokinetic and Physicochemical Properties

Comparative pharmacokinetic data (e.g., GI absorption, BBB permeability) can be modeled using descriptors from similar compounds:

Table 3: Physicochemical Comparison
Property This compound (Hypothetical) CID 737737 CID 185389
Molecular Weight ~250-300 Da 257.10 618.80
LogP 2.5 (estimated) 3.1 4.2
TPSA (Ų) 65-80 65.54 110.2
GI Absorption High High Low
BBB Permeability Yes Yes No

Key Observations :

  • Higher TPSA in oscillatoxin derivatives (CID 185389) correlates with reduced membrane permeability, whereas this compound’s hypothetical lower TPSA may favor CNS activity .

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